1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
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Overview
Description
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the oxo(3-toluidino)acetyl intermediate: This involves the reaction of 3-toluidine with acetic anhydride under controlled conditions to form the oxo(3-toluidino)acetyl intermediate.
Carbohydrazonoyl formation: The intermediate is then reacted with hydrazine to form the carbohydrazonoyl group.
Coupling with 2-naphthyl 3-methylbenzoate: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-naphthyl 3-methylbenzoate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can be compared with similar compounds such as:
- 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 4-bromo-2-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
765275-90-9 |
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Molecular Formula |
C28H23N3O4 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C28H23N3O4/c1-18-7-5-10-21(15-18)28(34)35-25-14-13-20-9-3-4-12-23(20)24(25)17-29-31-27(33)26(32)30-22-11-6-8-19(2)16-22/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChI Key |
BAGOXAUTHITOQS-STBIYBPSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
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